![molecular formula C5H5BrN2S B3047470 Pyrimidine, 5-bromo-4-(methylthio)- CAS No. 14001-68-4](/img/structure/B3047470.png)
Pyrimidine, 5-bromo-4-(methylthio)-
Overview
Description
“Pyrimidine, 5-bromo-4-(methylthio)-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have also been studied .Molecular Structure Analysis
The molecular structure of “Pyrimidine, 5-bromo-4-(methylthio)-” can be represented by the formula C4H3BrN2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving “Pyrimidine, 5-bromo-4-(methylthio)-” include rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyrimidine, 5-bromo-4-(methylthio)-” include its molecular weight, which is 158.984 . It is also known to be a solid at room temperature .Scientific Research Applications
Kinase Inhibitor Scaffolds
Fused pyrimidine cores are privileged kinase scaffolds . The compound has been used in the synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives, which have potential as kinase inhibitors . Kinase inhibitors are an effective treatment for cancer as deregulation of kinase function has been associated with a wide range of diseases .
Synthesis of Pyrido[3,4-d]pyrimidines
The compound has been used in the synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates have been efficiently derivatised to give novel compounds with potential as kinase inhibitors .
Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives
5-Bromopyrimidine has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
Synthesis of 5-(Phenylethynyl)pyrimidine
The compound has been used in the synthesis of 5-(phenylethynyl)pyrimidine via a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .
Pharmaceutical Raw Material
It can be used as a pharmaceutical raw material .
Pharmaceutical Intermediate
The compound can be used as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that bromopyrimidines are often used in the synthesis of kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles . This property might be utilized in its interaction with its targets.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
As a potential kinase inhibitor, it may have effects on cell signaling and regulation .
Action Environment
The action, efficacy, and stability of “Pyrimidine, 5-bromo-4-(methylthio)-” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the compound’s action.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methylsulfanylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSHGZCKWMDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483343 | |
Record name | 5-bromo-4-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 5-bromo-4-(methylthio)- | |
CAS RN |
14001-68-4 | |
Record name | 5-Bromo-4-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-4-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.